Structural Differentiation of the p-Tolyl Substituent at C3 Relative to the Unsubstituted Phenyl Analog
The target compound contains a para-methyl substituent on the C3 aromatic ring (p-tolyl), distinguishing it from the direct analog 5-(((4-isobutylphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole (CAS 1105223-69-5). Published SAR on related 1,2,4-oxadiazole series indicates that the addition of a methyl group to the C3-phenyl ring typically increases calculated logP by 0.5–0.7 units and can shift cellular potency by 2- to 10-fold depending on the biological target [1]. In one exemplar 1,2,4-oxadiazole sulfone sub-series, a C3 p-tolyl derivative showed a 4-fold improvement in MCF-7 growth inhibition (IC50 = 6.2 µM) compared with the corresponding unsubstituted phenyl compound (IC50 = 26.8 µM), although this was measured for a different sulfone scaffold and should not be directly extrapolated [2]. The analogous head-to-head comparison for the isobutylphenylsulfonylmethyl sub-series has not been published, so the quantitative difference for CAS 1105199-29-8 versus its phenyl congener remains undetermined.
| Evidence Dimension | Predicted lipophilicity shift and potency trend |
|---|---|
| Target Compound Data | p-Tolyl substituent at C3; predicted ΔlogP = +0.5 to +0.7 vs. C3-phenyl (calculated by analogy, not experimentally validated for this compound) |
| Comparator Or Baseline | 5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole (CAS 1105223-69-5); C3-phenyl, no methyl group |
| Quantified Difference | Estimated ΔlogP +0.5 to +0.7; literature precedent for 4-fold potency shift in a distinct sulfone scaffold, but not confirmed for the isobutylphenylsulfonylmethyl sub-series |
| Conditions | LogP prediction based on fragment-based calculation (analogy); potency shift observed in MTT assay on MCF-7 cells for a structurally distinct 1,2,4-oxadiazole sulfone series |
Why This Matters
A logP increase of 0.5–0.7 can significantly affect membrane permeability, plasma protein binding, and non-specific cellular accumulation; users must verify whether this shift benefits their target-of-interest.
- [1] Wang J-J, Sun W, Jia W-D, Bian M, Yu L-J. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. J Enzyme Inhib Med Chem. 2022;37(1):2304–2319. doi:10.1080/14756366.2022.2115036. View Source
- [2] Ustabaş R, Süleymanoğlu N, Ünver Y, et al. New bis-1,2,4-oxadiazole derivatives: synthesis, characterisation, and biological evaluation. Turk J Chem. 2022;46(4):1089–1096. doi:10.55730/1300-0527.3417. View Source
